molecular formula C12H14N2S B13601787 1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine

1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine

Katalognummer: B13601787
Molekulargewicht: 218.32 g/mol
InChI-Schlüssel: OMFUHUQGHLZCFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the benzo[d]thiazole scaffold, a privileged structure known for its diverse biological activities and its presence in several pharmacologically active molecules . The core benzothiazole structure is recognized for its ability to interact with various biological targets, making it a valuable template for developing novel therapeutic agents . Research into analogous benzothiazole derivatives has demonstrated promising potential in several areas. Notably, some derivatives have shown potent anticonvulsant activity in preclinical models, with certain compounds exhibiting higher protective indices and lower effective doses than standard drugs like phenytoin and carbamazepine . Furthermore, the benzothiazole nucleus is frequently explored for its anticancer properties. Molecular docking studies of related compounds indicate that they can exhibit high binding affinities to critical enzymes like the Human Epidermal growth factor receptor (HER), suggesting a potential mechanism of action involving enzyme inhibition and interaction with DNA . The incorporation of the cyclopentylamine moiety in this specific compound may influence its physicochemical properties, such as lipophilicity and molecular geometry, potentially enhancing its affinity for specific biological targets or improving its drug-like characteristics. This compound is offered as a high-purity research tool for qualified laboratory researchers. It is intended for in vitro studies only, including target identification, mechanism of action studies, and as a synthetic intermediate for further chemical exploration. All necessary handling and safety data sheets should be consulted prior to use. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C12H14N2S

Molekulargewicht

218.32 g/mol

IUPAC-Name

1-(1,3-benzothiazol-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C12H14N2S/c13-12(7-3-4-8-12)11-14-9-5-1-2-6-10(9)15-11/h1-2,5-6H,3-4,7-8,13H2

InChI-Schlüssel

OMFUHUQGHLZCFL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=NC3=CC=CC=C3S2)N

Herkunft des Produkts

United States

Biologische Aktivität

1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a cyclopentane amine, which contributes to its unique pharmacological profile. The thiazole ring is known for its ability to participate in various interactions with biological targets, enhancing the compound's efficacy.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit notable anticonvulsant properties. For instance, compounds containing similar thiazole structures have shown significant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. One study reported a derivative with an effective dose (ED50) of 18.4 mg/kg, highlighting the potential of thiazole-containing compounds for seizure management .

Antitumor Activity

This compound has been evaluated for its antitumor potential. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced cytotoxicity, suggesting that modifications to the structure can optimize therapeutic effects.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Studies have shown that derivatives of benzo[d]thiazole exhibit activity against both gram-positive and gram-negative bacteria. The binding affinity to target enzymes and interaction with DNA suggest mechanisms through which these compounds exert their antimicrobial effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and cyclopentane moieties significantly influence biological activity:

Modification Effect on Activity
Electron-withdrawing groupsIncreased cytotoxicity in cancer cell lines
Substituents on the thiazole ringEnhanced anticonvulsant properties
Cyclopentane amine structureCritical for maintaining biological activity

These findings underscore the importance of chemical structure in determining the pharmacological profile of thiazole derivatives.

Case Studies

  • Anticonvulsant Efficacy : A study involving the synthesis of various thiazole derivatives showed that compounds with specific substitutions exhibited high anticonvulsant activity in rodent models. The most effective analogs had ED50 values significantly lower than standard treatments like ethosuximide .
  • Cytotoxicity Against Cancer Cells : In a recent investigation, derivatives of this compound were tested against several cancer cell lines. The results indicated that certain modifications led to IC50 values less than 10 µM, demonstrating potent anticancer effects comparable to leading chemotherapeutics .

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Variations

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine This compound replaces the cyclopentane ring with a triazole ring and introduces a nitro group. However, the nitro group may reduce metabolic stability compared to the amine in the target compound .
  • 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas
    These derivatives feature a phenyl spacer between the benzothiazole and thiourea groups. The thiourea moiety introduces hydrogen-bonding capabilities, which can enhance antimicrobial activity but may compromise blood-brain barrier penetration compared to the cyclopentane-amine structure .

  • 1-(Benzo[d]thiazol-2-yl)-4-(4-chlorophenyl)piperazin-1-yl)butan-1-one Here, a piperazine ring and ketone group replace the cyclopentane-amine.
  • 2-(1,3-Benzothiazol-2-yl)ethan-1-amine
    A simpler analog with an ethylamine chain directly attached to benzothiazole. Its lower molecular weight (178.26 g/mol) improves solubility but reduces structural rigidity, affecting target specificity .

Physicochemical Data Table

Compound Molecular Weight (g/mol) Key Functional Groups LogP*
1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine ~220 (estimated) Cyclopentane, amine ~2.5
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 352.35 Triazole, nitro ~3.1
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea 385.89 Thiourea, chloro ~4.0
2-(1,3-Benzothiazol-2-yl)ethan-1-amine 178.26 Ethylamine ~1.8

*LogP values estimated based on structural analogs.

Antiproliferative Activity

  • Triazole Analog () : Exhibits promising antiproliferative activity, with planned evaluations against leukemia and solid tumors .

Antimicrobial Activity

  • Thiourea Derivatives () : Compound 3b (p-chlorophenyl) showed potent activity against Staphylococcus aureus (MIC: 6.25 µg/mL), comparable to tetracycline .

CNS Activity

    Q & A

    Basic Research Question

    • LC-MS/MS : Use a C18 column with ESI⁺ ionization (m/z ~260–280 for [M+H]⁺) and a mobile phase of acetonitrile/0.1% formic acid .
    • UV-Vis Spectroscopy : Monitor absorbance at λ ~270–290 nm (characteristic of benzothiazole π→π* transitions) .
      Calibration curves must account for matrix effects (e.g., plasma proteins) via standard addition .

    What mechanistic insights explain the compound's potential as a kinase inhibitor?

    Advanced Research Question
    Benzothiazole derivatives inhibit kinases via ATP-binding pocket interactions. For CK1δ:

    • Key Interactions : Hydrogen bonding between the amine group and kinase backbone (e.g., Glu66) and π-stacking of the benzothiazole with hydrophobic residues (e.g., Phe37) .
    • Kinetic Studies : Use fluorescence anisotropy to measure competitive displacement of ATP.
    • Mutagenesis : Validate critical residues (e.g., Ala substitution at Glu66) to confirm binding mode .

    How can conflicting bioactivity data from different assays be reconciled?

    Advanced Research Question
    Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability:

    • Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., MTT vs. luminescence-based viability assays) .
    • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding partners .
      Statistical tools (e.g., ANOVA) should assess significance across replicates .

    What safety considerations apply when handling this compound?

    Basic Research Question
    While specific safety data for this compound are limited, analogous benzothiazoles require:

    • PPE : Gloves and goggles to prevent skin/eye contact.
    • Ventilation : Use fume hoods due to potential amine volatility .
    • Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal .

    How does the compound's stability under physiological conditions impact in vivo studies?

    Advanced Research Question

    • pH Stability : Perform accelerated degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
    • Metabolite Identification : Use liver microsomes to detect oxidative metabolites (e.g., hydroxylation at the cyclopentane ring) .
      Stabilizers like cyclodextrins may enhance solubility for intravenous administration .

    What collaborative approaches accelerate the development of this compound for neurodegenerative research?

    Advanced Research Question

    • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics to map signaling pathways affected by CK1δ inhibition .
    • Preclinical Models : Test efficacy in transgenic mouse models of Alzheimer’s disease (e.g., APP/PS1) .
      Collaborate with medicinal chemists to optimize pharmacokinetics (e.g., logD ~2–3 for CNS penetration) .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.